What are the physical and chemical properties of dimethylamine hydrochloride?
What are the physical and chemical properties of dimethylamine hydrochloride?
An In-depth Technical Guide to Dimethylamine (B145610) Hydrochloride
Introduction
Dimethylamine hydrochloride, with the CAS number 506-59-2, is the salt formed from the reaction of the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It presents as a white crystalline solid and is a crucial compound in various industrial and research applications.[1][3][4][5][6] For researchers, scientists, and professionals in drug development, it serves as a vital intermediate and reagent in the synthesis of a wide array of pharmaceuticals and other complex organic molecules.[1][3][4][7] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations.
Physical Properties
Dimethylamine hydrochloride is typically a white to off-white crystalline solid, often described as having foliage-like or needle-like crystals.[3][8][9] While some sources describe it as odorless, others note a slight ammoniacal or amine-like odor.[6][9] A key characteristic of this salt is its hygroscopic nature, meaning it readily absorbs moisture from the air and can be deliquescent.[3][5][9][10][11]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of dimethylamine hydrochloride.
| Property | Value | References |
| Molecular Formula | C₂H₈ClN or (CH₃)₂NH·HCl | [4][6][12] |
| Molecular Weight | 81.54 g/mol | [4][6][10][12] |
| Melting Point | 170-173 °C | [1][3][4][11][13] |
| Boiling Point | Decomposes above 171 °C | [6][9] |
| pH | ~5 (100 g/L in H₂O, 20°C) | [11] |
| Vapor Pressure | <0.1 hPa (25 °C) | [11] |
| LogP (Octanol/Water) | -3.28 | [11][14] |
Solubility Profile
Dimethylamine hydrochloride exhibits high solubility in polar solvents and is insoluble in nonpolar solvents like diethyl ether.[3][8]
| Solvent | Solubility | Temperature | References |
| Water | 208 g / 100 g | 20 °C | [8] |
| 369 g / 100 g | 25 °C | [8] | |
| 3000 g / L | 20 °C | [11] | |
| Ethanol (B145695) | Very Soluble | - | [3][8][13] |
| Chloroform | 16.9 g / 100 g | 27 °C | [8] |
| Diethyl Ether | Insoluble | - | [3][8] |
Chemical Properties
Dimethylamine hydrochloride is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[3][5][9][11] As the salt of a weak base (dimethylamine, pKa = 10.73) and a strong acid, its aqueous solutions are acidic.[6][15][16] It is primarily used as a stable and less volatile source of dimethylamine for organic reactions.
Reactivity and Stability
-
Stability: The compound is stable under normal temperature and pressure.[3][9][11]
-
Incompatibilities: It should not be mixed with strong oxidizing agents, nitrites (risk of nitrosamine (B1359907) formation), or strong bases (which will liberate volatile dimethylamine).[3][5][17]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including hydrogen chloride and oxides of nitrogen.[9]
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of dimethylamine hydrochloride.
-
¹H NMR: In a suitable deuterated solvent, the proton NMR spectrum is expected to show a singlet corresponding to the six equivalent protons of the two methyl groups and a broad singlet for the two protons on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display a single resonance corresponding to the two equivalent methyl carbons.[18]
-
Infrared (IR) Spectroscopy: The IR spectrum, often obtained using a KBr pellet, shows characteristic peaks.[10][19] Key absorptions include a broad N-H stretching band for the secondary ammonium (B1175870) ion and C-H stretching and bending vibrations for the methyl groups.
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and characterization of dimethylamine hydrochloride.
Protocol for Synthesis and Purification
This protocol describes the formation of dimethylamine hydrochloride from its parent amine and acid, followed by purification via recrystallization.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, an aqueous solution of dimethylamine (e.g., 40%) is placed in a reaction vessel equipped with a stirrer and a cooling bath.
-
Acid Addition: Concentrated hydrochloric acid is added slowly and portion-wise to the dimethylamine solution.[2] The reaction is highly exothermic, and the temperature should be maintained below 15-20 °C using the cooling bath.
-
pH Adjustment: Continue adding acid until the pH of the solution is neutral to slightly acidic (pH 7-8).[11]
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for 15-30 minutes. The carbon is then removed by filtration.
-
Crystallization: The water is removed from the filtrate under reduced pressure to concentrate the solution.[20][21]
-
Purification: The crude salt is purified by recrystallization from a suitable solvent, such as absolute ethanol or chloroform, to yield pure white crystals.[11]
-
Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
Caption: A flowchart illustrating the synthesis and purification of dimethylamine hydrochloride.
Protocol for Melting Point Determination
The melting point is a key physical property used to assess the purity of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the dimethylamine hydrochloride sample is completely dry. Finely crush a small amount of the crystals into a powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (170-173 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure sample will have a sharp melting range of 1-2 °C.
Caption: A standard procedure for determining the melting point of a solid compound.
Applications in Research and Drug Development
Dimethylamine hydrochloride is a cornerstone reagent in the pharmaceutical industry. Its primary function is to act as a stable, easy-to-handle precursor for introducing a dimethylamino group into a target molecule.
Key applications include its use as an intermediate in the synthesis of:
Beyond pharmaceuticals, it is used in the synthesis of agrochemicals, surfactants, and as a catalyst in certain polymerization reactions.[4]
References
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- 12. Dimethylamine hydrochloride [webbook.nist.gov]
- 13. ジメチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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- 18. dev.spectrabase.com [dev.spectrabase.com]
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